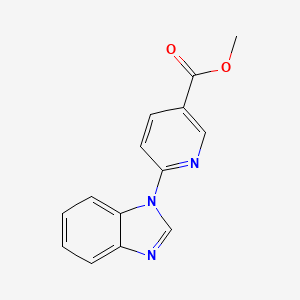

methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

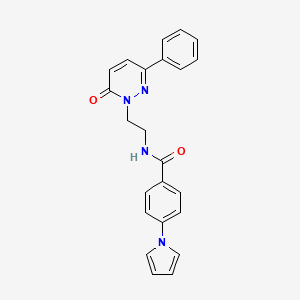

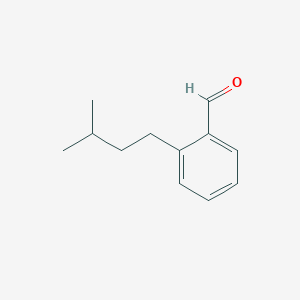

“Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate” is a chemical compound with the molecular formula C14H11N3O2. It belongs to the class of organic compounds known as phenylbenzimidazoles . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole moiety attached to a nicotinate group. Theoretical investigations on similar compounds have been conducted using the B3LYP/6-311++G (d,p) basis set to provide insights into the optimized geometrical structure, electronic, and vibrational features .Applications De Recherche Scientifique

Synthesis and Biological Activity Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate and its derivatives exhibit significant scientific interest due to their versatile biological activities. These compounds have been synthesized and evaluated for their antimicrobial properties. For instance, Patel and Shaikh (2010) explored new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, highlighting the antimicrobial screening of these compounds against various bacteria and fungal species, demonstrating some compounds' comparable effectiveness to standard drugs Patel & Shaikh, 2010.

Chemical Transformations and Spectral Characterization The chemical transformations and spectral characterizations of benzimidazole derivatives have also been a subject of research. El’chaninov and Aleksandrov (2016) investigated the synthesis and transformations of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, focusing on electrophilic substitution reactions and the steric arrangement of the heterocycles El’chaninov & Aleksandrov, 2016.

Antibacterial Effects and Metal Complexes Research by Tavman et al. (2010) on the spectral characterization and antibacterial effect of 2-methyl-6-(5-H-Me-Cl-NO2-1H-benzimidazol-2-yl)-phenols and some transition metal complexes shows the synthesis and characterization of these compounds, revealing their significant antibacterial activities, particularly the Ag(I) and Zn(II) complexes towards various bacteria Tavman et al., 2010.

Catalytic Applications and Synthesis of Heterocycles Further applications include the synthesis of heterocycles and catalytic activities, as highlighted in the work of Huang et al. (2011), where benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes were synthesized and demonstrated to be efficient catalysts for Friedel–Crafts alkylations, showcasing the role of benzimidazole derivatives in catalysis and organic synthesis Huang et al., 2011.

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)10-6-7-13(15-8-10)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOFUOMYIMGNIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)

![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)

![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)